molecular formula C18H29Cl3N2O B10793360 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride

Cat. No.: B10793360
M. Wt: 395.8 g/mol
InChI Key: NESUISGAACOCQG-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound has a molecular formula of C18H27ClN2O and a molecular weight of 322.878

Preparation Methods

The synthesis of 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit the uptake of serotonin at human serotonin transporters (SERT), which can affect neurotransmitter levels and signaling pathways . This interaction is crucial for its potential therapeutic effects, particularly in the treatment of conditions related to serotonin imbalance.

Comparison with Similar Compounds

1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride can be compared with other piperazine derivatives such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Employed for chronic angina management.

    Aripiprazole: An antipsychotic used for schizophrenia and bipolar disorder.

Properties

Molecular Formula

C18H29Cl3N2O

Molecular Weight

395.8 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol;dihydrochloride

InChI

InChI=1S/C18H27ClN2O.2ClH/c19-16-6-4-5-15(13-16)17(14-21-11-9-20-10-12-21)18(22)7-2-1-3-8-18;;/h4-6,13,17,20,22H,1-3,7-12,14H2;2*1H

InChI Key

NESUISGAACOCQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CN2CCNCC2)C3=CC(=CC=C3)Cl)O.Cl.Cl

Origin of Product

United States

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